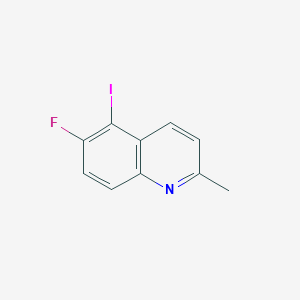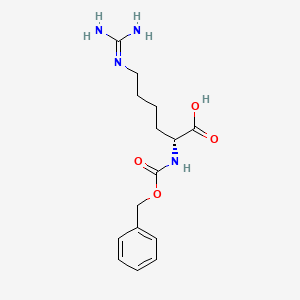
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with isopropyl cyanomethyl ketone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The cyanomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl 1-thio-β-D-galactopyranoside: Used as an inducer of protein expression in E. coli.
1-β-D-galactopyranosyl-2-methylpropane: Another inducer of protein expression with a similar structure.
Uniqueness
Isopropyl 1-(cyanomethyl)-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific quinoline structure and the presence of the cyanomethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H16N2O3 |
|---|---|
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
propan-2-yl 1-(cyanomethyl)-2-methyl-4-oxoquinoline-6-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-10(2)21-16(20)12-4-5-14-13(9-12)15(19)8-11(3)18(14)7-6-17/h4-5,8-10H,7H2,1-3H3 |
Clé InChI |
QQRDESAAQRIFGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=C(N1CC#N)C=CC(=C2)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)




![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)





